![molecular formula C9H18N4 B1383361 4-Azido-1-tert-butylpiperidine CAS No. 1258956-25-0](/img/structure/B1383361.png)
4-Azido-1-tert-butylpiperidine
Overview
Description
4-Azido-1-tert-butylpiperidine (4-ATBP) is an organic compound that has been used in various scientific and industrial applications. It is a versatile reagent that can be used in organic synthesis and for the preparation of intermediates. 4-ATBP has been widely studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
1. Solar Energy and Photovoltaics
The research by Boschloo et al. (2006) and Yang et al. (2018) explored the use of 4-tert-butylpyridine derivatives in dye-sensitized TiO2 solar cells. They found that adding these compounds to redox electrolytes significantly enhances the performance of solar cells, primarily by increasing the open-circuit potential and electron lifetime. This improvement is attributed to a shift in the TiO2 band edge and a decrease in electron recombination (Boschloo, Häggman, & Hagfeldt, 2006), (Yang et al., 2018).
2. Chemical Synthesis and Reactions
Stamos et al. (1997) demonstrated the beneficial effects of 4-tert-Butylpyridine in Ni(II)/Cr(II)-mediated coupling reactions. It facilitates homogeneous reactions and inhibits unwanted homo-coupling, improving reproducibility (Stamos, Sheng, Chen, & Kishi, 1997). Additionally, Badorrey et al. (2009) developed methods to create orthogonally protected chiral 2-substituted 4-aminopiperidines, using a derivative of 4-tert-butylpiperidine for the selective synthesis of optically active aminopiperidines (Badorrey, Portaña, Díaz-de-Villegas, & Gálvez, 2009).
properties
IUPAC Name |
4-azido-1-tert-butylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-9(2,3)13-6-4-8(5-7-13)11-12-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMTUKDSKFWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-tert-butylpiperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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